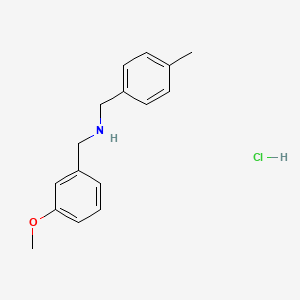![molecular formula C23H18N6O B5406889 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide](/img/structure/B5406889.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and survival. CEP-33779 has been studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
作用机制
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2, preventing its activation. This results in the inhibition of STAT3 phosphorylation and downstream signaling. The inhibition of this pathway leads to the inhibition of cell growth and survival and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In animal models of inflammation and autoimmune diseases, this compound reduces inflammation and improves disease symptoms. However, this compound has also been shown to have some off-target effects, including the inhibition of other JAK family members and the induction of oxidative stress.
实验室实验的优点和局限性
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good stability. It has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It has some off-target effects and can induce oxidative stress, which can affect experimental results. It also has limited solubility, which can affect its bioavailability.
未来方向
There are several future directions for the study of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide. One area of research is the development of more specific JAK2 inhibitors that have fewer off-target effects. Another area of research is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases and viral infections, is an area of interest. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
合成方法
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the coupling of 4-biphenylcarboxylic acid with 4,6-dimethyl-2-pyrimidinylamine, followed by the addition of 4-cyano-1H-pyrazole-5-carboxylic acid and subsequent dehydration to form the final product.
科学研究应用
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. In cancer, the JAK2/STAT3 pathway is often dysregulated, leading to uncontrolled cell growth and survival. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. In inflammation and autoimmune diseases, the JAK2/STAT3 pathway is involved in the production of pro-inflammatory cytokines. This compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
属性
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-15-12-16(2)27-23(26-15)29-21(20(13-24)14-25-29)28-22(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,14H,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJAWKPYYGYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![N,N-diethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B5406808.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)

![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5406857.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5406874.png)

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5406896.png)

